{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid
Description
{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid is a boronic acid derivative featuring a cyclopentanecarbonyl-glycine (Gly) moiety conjugated to a pyrrolidine ring. The boronic acid group confers unique reactivity, enabling interactions with serine proteases such as fibroblast activation protein (FAP), a target in cancer imaging and therapy .
Properties
CAS No. |
915283-71-5 |
|---|---|
Molecular Formula |
C12H21BN2O4 |
Molecular Weight |
268.12 g/mol |
IUPAC Name |
[1-[2-(cyclopentanecarbonylamino)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H21BN2O4/c16-11(15-7-3-6-10(15)13(18)19)8-14-12(17)9-4-1-2-5-9/h9-10,18-19H,1-8H2,(H,14,17) |
InChI Key |
KXDXUFDMNMEQHZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C2CCCC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic reactionsThe final step involves the incorporation of the boronic acid group, often achieved through borylation reactions using boronic acid reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the amide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under mild conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, amines, and substituted boronic acid derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
Enzyme Inhibition
Boronic acids are known for their ability to inhibit various enzymes, particularly serine proteases. Studies have indicated that {1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid can modulate enzyme activity, making it a candidate for therapeutic applications in treating diseases linked to enzyme dysregulation, such as cancer and metabolic disorders. Its mechanism of action involves reversible covalent bonding with diols and other nucleophiles, which is crucial for inhibiting enzymatic functions.
Medicinal Chemistry
- Cancer Treatment : The compound's ability to inhibit specific enzymes involved in cancer progression has led to investigations into its role as a potential anticancer agent. Research has shown that it can effectively bind to target sites on proteins, influencing their activity and potentially disrupting cancer cell metabolism.
- Metabolic Disorders : Given its enzyme modulation capabilities, this compound may also play a role in managing metabolic diseases by regulating pathways that are often disrupted in conditions like diabetes.
- Drug Design : The unique structure of this compound provides a versatile scaffold for designing new therapeutic agents. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the creation of complex molecules that could lead to novel drugs.
Material Science
In addition to its biological applications, this compound has potential uses in material science. It can be utilized in synthesizing boron-doped polymers and nanomaterials with applications in electronics and catalysis.
Case Studies
- Enzyme Interaction Studies : Research published in the Bulletin of the Chemical Society of Ethiopia highlighted how derivatives similar to this compound exhibited significant biological activities against various enzymes. These studies utilized molecular docking techniques to elucidate binding interactions, providing insights into the compound's mechanism of action .
- Synthesis and Application : A study from MDPI detailed the synthesis of related compounds and their evaluation for biological activity. The findings indicated that compounds with similar structural motifs could be effective inhibitors of key metabolic enzymes .
Mechanism of Action
The mechanism of action of (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Structural Analogs in the BoroPro Family
The boroPro family comprises compounds with a pyrrolidine-boronic acid core modified at the N-terminal with diverse acyl groups. Key analogs include:
Ac-Gly-BoroPro
- Structure : (1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid .
- Key Differences : Replaces cyclopentanecarbonyl with an acetyl group.
- Widely used as a reference compound in FAP inhibitor studies .
iFAP
- Structure: ((R)-1-((6-Hydrazinylnicotinoyl)-D-alanyl)pyrrolidin-2-yl)boronic acid .
- Key Differences: Incorporates a hydrazinylnicotinoyl-D-alanyl group.
- Properties: Demonstrated superior FAP affinity (Ki = 0.12 nM) compared to Ac-Gly-BoroPro (Ki = 3.5 nM) . The nicotinoyl-D-alanyl moiety enhances hydrogen bonding and π-π stacking with FAP’s active site.
SB02055 and SB04028
- Structures: SB02055: DOTA-conjugated quinoline-piperazine derivative . SB04028: DOTA-conjugated quinoline-D-alanyl analog .
- Key Differences: Bulkier substituents (quinoline-piperazine) for radiometal chelation (68Ga) in PET imaging.
- Properties : SB04028’s D-alanyl group improved metabolic stability compared to SB02055, highlighting the role of stereochemistry .
HYNIC-iFAP
- Structure: Radiopharmaceutical variant with hydrazinonicotinamide (HYNIC) for 99mTc labeling .
- Key Differences : Optimized for nuclear imaging via HYNIC conjugation.
- Properties: Demonstrated high tumor-to-background ratios in preclinical models, emphasizing versatility in diagnostic applications .
Comparative Analysis
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula C₁₃H₂₁BN₂O₄.
Key Findings :
Acyl Group Impact: Smaller acyl groups (e.g., Ac-Gly-BoroPro) favor faster binding kinetics but lower affinity compared to bulkier groups (e.g., iFAP’s nicotinoyl-D-alanyl) .
Stereochemical Effects :
Diagnostic vs. Therapeutic Utility: Quinoline-DOTA conjugates (SB04028) prioritize radiometal chelation for imaging, whereas HYNIC-iFAP optimizes 99mTc labeling .
Biological Activity
{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid is a compound that has garnered interest due to its potential biological activities, particularly in the realm of enzyme inhibition and molecular recognition. This article delves into its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a useful scaffold in medicinal chemistry.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H23BN2O4 |
| Molecular Weight | 265.15 g/mol |
| Solubility | Soluble in water |
| pH Stability | Stable at neutral pH |
The biological activity of this compound is primarily attributed to its role as an inhibitor of serine proteases, particularly dipeptidyl peptidase IV (DPPIV). DPPIV is involved in glucose metabolism and has implications in diabetes management. The boronic acid group enhances the compound's binding affinity to the enzyme's active site, inhibiting its function.
Inhibition Studies
Research indicates that the compound exhibits significant inhibitory activity against DPPIV. For instance, a study reported that boronic acid derivatives can effectively inhibit DPPIV with varying degrees of potency depending on their structural modifications .
Table 2: Inhibition Potency
| Compound | IC50 (nM) |
|---|---|
| This compound | TBD |
| Prolineboronic Acid Derivative | 50000 |
| Other Boronic Acid Inhibitors | 10000 - 50000 |
Applications in Biochemistry
Boronic acids, including this compound, have been utilized as biochemical tools for:
- Molecular Recognition : They selectively bind to biological molecules with polyhydroxy groups, facilitating the development of sensors and detection systems .
- Enzyme Inhibition : Beyond DPPIV, boronic acids can inhibit other serine proteases, making them valuable in therapeutic contexts .
- Drug Development : The unique properties of boronic acids allow for the design of novel therapeutics targeting metabolic disorders.
Case Study 1: Dipeptidyl Peptidase IV Inhibition
In a comparative study, various boronic acid derivatives were synthesized and tested for their ability to inhibit DPPIV. The results demonstrated that modifications at the P1 position (where the pyrrolidine group is located) significantly influenced inhibitory potency. Compounds with cyclopentanecarbonyl substitutions exhibited enhanced binding affinity compared to their counterparts lacking this modification .
Case Study 2: Synthesis and Characterization
A study focused on the synthesis of this compound highlighted the importance of stereochemistry in achieving optimal biological activity. The synthesis involved multiple steps, including the formation of the pyrrolidine ring and subsequent attachment of the boronic acid moiety. Characterization techniques such as NMR and mass spectrometry confirmed the compound's structure and purity .
Q & A
Basic: What are the critical steps and reagents for synthesizing {1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid?
Methodological Answer:
The synthesis of boronic acid derivatives typically involves sequential coupling, deprotection, and purification steps. For example:
- Coupling Reaction : Use carbodiimide-based reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate carboxylic acids (e.g., cyclopentanecarbonyl group) for amide bond formation with glycyl-pyrrolidine intermediates .
- Boron Introduction : Employ boronate esters (e.g., pinanediol-protected boronic acids) to stabilize the boronic acid moiety during synthesis. Hydrolysis with NH4OAc/NaIO4 under controlled pH removes the protecting group .
- Purification : Column chromatography or preparative HPLC is critical to isolate the product, as boronic acids are prone to dimerization and require high purity for biological studies.
Table 1: Example Synthesis Protocol from
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | EDCI, HOBt, DCM, RT | Amide coupling | 65-75% |
| 2 | NH4OAc, NaIO4, CH3CN | Boron deprotection | 80-85% |
| 3 | Reverse-phase HPLC | Purification | >95% purity |
Advanced: How can structural contradictions in NMR and X-ray data be resolved for boronic acid derivatives?
Methodological Answer:
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from dynamic equilibria (e.g., boronic acid dimerization) or hydrogen-bonding networks. To resolve these:
- X-ray Crystallography : Determine the solid-state conformation, as seen in tert-butyl 2-borono-1H-pyrrole-1-carboxylate, where intermolecular hydrogen bonds stabilize planar arrangements .
- Variable-Temperature NMR : Monitor boronic acid dimer-monomer equilibria by observing chemical shift changes at different temperatures.
- DFT Calculations : Compare experimental data with computed structures to validate stereochemical assignments .
Advanced: What strategies optimize boronic acid derivatives for fibroblast activation protein (FAP)-targeted imaging?
Methodological Answer:
FAP-targeted radiopharmaceuticals require:
- Chelator Integration : Use hydrazinonicotinamide (HYNIC) as a bifunctional chelator for radiolabeling with ⁹⁹ᵐTc, enhancing tumor-to-background ratios .
- Biological Evaluation : Conduct competitive binding assays using FAP-overexpressing cell lines. For example, compound 4 in showed high affinity via IC50 measurements.
- Pharmacokinetic Tuning : Modify the glycyl-pyrrolidine backbone to reduce renal clearance and improve tumor uptake, as demonstrated in HYNIC-IFAP derivatives .
Basic: How do protecting groups influence the stability of boronic acids during synthesis?
Methodological Answer:
Protecting groups prevent undesired reactivity:
- Pinanediol Esters : Stabilize boronic acids against hydrolysis and dimerization. For example, (R)-boroPro-(+)-pinanediol·HCl in ensures high-yield deprotection .
- Boc (tert-Butoxycarbonyl) : Protects amines during coupling steps, as seen in N-Boc-pyrrolylboronic acid derivatives .
- MIDA Esters : Improve solubility and handling for Suzuki-Miyaura cross-coupling reactions .
Advanced: What in vivo models are suitable for evaluating the therapeutic potential of this compound?
Methodological Answer:
- Atherosclerosis Models : Use ApoE⁻/⁻ mice to assess plaque-targeting efficacy via SPECT/CT imaging, as done with MIP-1232 (a related FAP inhibitor) .
- Cancer Xenografts : Implant FAP-positive tumors (e.g., HT-1080 fibrosarcoma) to measure tumor uptake and retention of radiolabeled derivatives .
- Pharmacodynamic Studies : Monitor proteasome inhibition in blood/tissue samples using fluorogenic substrates (e.g., Z-LLE-AMC for chymotrypsin-like activity) .
Basic: Which analytical techniques are essential for characterizing boronic acid purity and stability?
Methodological Answer:
- HPLC-MS : Quantifies purity and detects hydrolysis byproducts (e.g., free boronic acid vs. dimer) .
- ¹¹B NMR : Directly probes boron environment; sharp peaks at δ 28-32 ppm indicate free boronic acids, while broad signals suggest dimerization .
- Stability Studies : Incubate compounds in buffers (pH 4-9) at 37°C for 24-72 hours, followed by HPLC analysis to assess degradation .
Advanced: How can computational methods guide the design of boronic acid-based enzyme inhibitors?
Methodological Answer:
- Molecular Docking : Predict binding modes to catalytic serine residues in proteasomes or FAP using software like AutoDock Vina. For example, Delanzomib ( ) binds the 20S proteasome via boron-mediated covalent interactions .
- MD Simulations : Evaluate binding stability over time; simulations of Talabostat () revealed prolonged residence time in FAP’s active site .
- QSAR Modeling : Correlate substituent electronegativity (e.g., cyclopentanecarbonyl vs. iodobenzoyl) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
